Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZCWTVJUJYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper catalysts . The reaction proceeds through a domino catalytic process where copper acetylides attack isocyanates to form propargylic amide species, which further react with malonates to yield the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activity, leading to various biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: Boronic Acid Group Placement
- (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 163129-14-4): This positional isomer has the boronic acid group at the 4-position instead of the 2-position. However, the 2-position in the target compound may enhance regioselectivity in certain catalytic systems .
- {3'-Fluoro-[1,1'-biphenyl]-4-yl}boronic Acid (CAS 1107603-40-6) :
Here, the fluorine is at the 3'-position (second aromatic ring), while the boronic acid is at the 4-position. The altered fluorine placement modifies electronic effects, with the 3'-fluoro group exerting weaker electron-withdrawing effects compared to the 3-fluoro substituent in the target compound .
Substituent Variations: Chain Length and Functional Groups
- (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 813-651-8): Replacing the pentyl chain with a methyl group significantly reduces lipophilicity (logP ~2.1 vs. ~5.5 for the pentyl analog), impacting solubility in organic solvents.
- (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid (CAS 364590-93-2) :
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid and accelerating cross-coupling rates compared to the target compound’s pentyl group, which is electron-donating .
Electronic and Steric Effects
- Fluorine Substitution: The 3-fluoro substituent in the target compound mildly withdraws electrons via inductive effects, stabilizing the boronic acid against protodeboronation. In contrast, non-fluorinated analogs (e.g., 4'-pentyl-[1,1'-biphenyl]-2-ylboronic acid) lack this stabilization, making them less suitable for reactions requiring acidic or aqueous conditions .
- Pentyl Chain Impact :
The pentyl group introduces steric bulk and increases hydrophobicity, which can hinder diffusion in polar solvents but improve compatibility with lipid-rich environments (e.g., cell membranes in bioactive compounds). For comparison, sulfur-containing analogs like 4'-(butylthio)-2,3-difluoro-[1,1'-biphenyl]-4-yl)boronic acid exhibit higher polarity due to the thioether group, altering their application scope .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Boronic Acid Position | Key Substituents | Purity |
|---|---|---|---|---|---|
| (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid | 936-618-0 | 286.15 | 2 | 3-F, 4'-pentyl | ≥95% |
| (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid | 163129-14-4 | 286.15 | 4 | 3-F, 4'-pentyl | 98% |
| (3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid | 813-651-8 | 216.02 | 4 | 3-F, 4'-methyl | N/A |
| (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid | 364590-93-2 | 266.02 | 4 | 4'-CF₃ | ≥95% |
Table 2: Reactivity and Application Comparison
Q & A
Advanced Question
- Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s formalism to identify motifs like R₂²(8) rings, which stabilize the crystal lattice .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~12% of the surface area) .
- Thermal ellipsoid modeling : Use ORTEP-3 to assess thermal motion and disorder in the crystal .
How does the introduction of a fluorine atom at the 5-position influence the compound’s electronic properties and reactivity?
Advanced Question
The 5-fluoro substituent:
- Electron-withdrawing effect : Lowers the LUMO energy, enhancing electrophilic reactivity at C4 and C6 positions.
- Hydrogen-bonding capacity : Fluorine participates in weak C–F···H–N interactions, influencing crystal packing .
- Bioactivity modulation : Fluorine increases lipophilicity (logP ~1.8) and metabolic stability, as seen in analogous dihydropyridines .
Experimental validation : - DFT calculations : Compare Mulliken charges of fluorinated vs. non-fluorinated derivatives.
- Kinetic studies : Monitor fluorination rates under varying conditions (e.g., solvent polarity, temperature) .
What in vitro assays are suitable for evaluating the biological activity of this compound, based on similar dihydropyridine derivatives?
Advanced Question
- Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7). Derivatives with 5-fluoro groups show IC₅₀ values <10 µM, likely via topoisomerase inhibition .
- Antimicrobial testing : Perform microdilution assays (MIC determination) against S. aureus and E. coli. Fluorine enhances membrane penetration .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. The ester group allows prodrug activation in vivo .
How can computational methods predict the regioselectivity of further functionalization (e.g., C4 vs. C6 substitution)?
Advanced Question
- Frontier molecular orbital (FMO) analysis : Identify electrophilic sites by mapping HOMO/LUMO distributions. C4 is typically more reactive due to lower electron density .
- Molecular docking : Simulate interactions with catalytic pockets (e.g., cytochrome P450) to predict metabolic sites.
- MD simulations : Assess solvent accessibility of substituents in aqueous vs. lipid environments .
What are the challenges in resolving contradictory data between theoretical and experimental bond lengths in the dihydropyridine ring?
Advanced Question
Discrepancies arise from:
- Dynamic effects : X-ray data may show averaged bond lengths due to thermal motion, while DFT assumes static structures. Use low-temperature crystallography (<100 K) to minimize disorder .
- Basis set limitations : Employ higher-level basis sets (e.g., cc-pVTZ) for DFT to match experimental accuracy .
- Solvent vs. crystal environments : Compare gas-phase DFT results with PCM (solvent) models .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
Advanced Question
- Substituent variation : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability.
- Bioisosteric replacement : Substitute fluorine with chlorine to balance electronegativity and steric effects .
- Pharmacophore mapping : Identify critical moieties (e.g., 2-oxo group for hydrogen bonding) using 3D-QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
